2-((Cyclopropylmethoxy)methyl)butane-1-sulfonyl chloride

Description

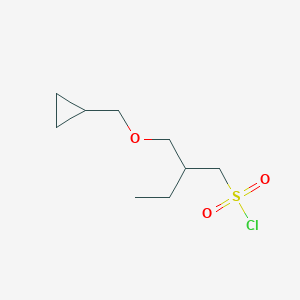

2-((Cyclopropylmethoxy)methyl)butane-1-sulfonyl chloride is an organic compound with the molecular formula C9H17ClO3S. It is a sulfonyl chloride derivative, which is often used as an intermediate in organic synthesis. This compound is known for its reactivity and versatility in various chemical reactions.

Properties

Molecular Formula |

C9H17ClO3S |

|---|---|

Molecular Weight |

240.75 g/mol |

IUPAC Name |

2-(cyclopropylmethoxymethyl)butane-1-sulfonyl chloride |

InChI |

InChI=1S/C9H17ClO3S/c1-2-8(7-14(10,11)12)5-13-6-9-3-4-9/h8-9H,2-7H2,1H3 |

InChI Key |

RYDTWOXAGHQZNN-UHFFFAOYSA-N |

Canonical SMILES |

CCC(COCC1CC1)CS(=O)(=O)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((Cyclopropylmethoxy)methyl)butane-1-sulfonyl chloride typically involves the reaction of butane-1-sulfonyl chloride with cyclopropylmethanol in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group. The general reaction scheme is as follows:

Butane-1-sulfonyl chloride+Cyclopropylmethanol→2-((Cyclopropylmethoxy)methyl)butane-1-sulfonyl chloride

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

2-((Cyclopropylmethoxy)methyl)butane-1-sulfonyl chloride undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamides, sulfonates, and other derivatives.

Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.

Reduction: The compound can be reduced to the corresponding sulfonyl hydride under specific conditions.

Common Reagents and Conditions

Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents such as dichloromethane or acetonitrile.

Hydrolysis: This reaction occurs readily in the presence of water or aqueous bases.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Major Products Formed

Sulfonamides: Formed by reaction with amines.

Sulfonates: Formed by reaction with alcohols.

Sulfonic Acids: Formed by hydrolysis.

Scientific Research Applications

2-((Cyclopropylmethoxy)methyl)butane-1-sulfonyl chloride has several applications in scientific research:

Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Medicinal Chemistry: Employed in the development of sulfonamide-based drugs, which have antibacterial and anti-inflammatory properties.

Material Science: Utilized in the modification of polymers to enhance their properties, such as thermal stability and resistance to degradation.

Biological Studies: Used in the synthesis of biologically active molecules for research in biochemistry and molecular biology.

Mechanism of Action

The mechanism of action of 2-((Cyclopropylmethoxy)methyl)butane-1-sulfonyl chloride primarily involves its reactivity as a sulfonyl chloride. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to form covalent bonds with various nucleophiles, leading to the formation of sulfonamide, sulfonate, and other derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions.

Comparison with Similar Compounds

Similar Compounds

Butane-1-sulfonyl chloride: A simpler sulfonyl chloride with similar reactivity but lacking the cyclopropylmethoxy group.

Methanesulfonyl chloride: Another sulfonyl chloride with a smaller alkyl group, used in similar types of reactions.

Tosyl chloride (p-toluenesulfonyl chloride): A widely used sulfonyl chloride in organic synthesis, known for its stability and reactivity.

Uniqueness

2-((Cyclopropylmethoxy)methyl)butane-1-sulfonyl chloride is unique due to the presence of the cyclopropylmethoxy group, which can impart specific steric and electronic effects on the reactivity of the compound. This makes it a valuable intermediate in the synthesis of complex organic molecules, where such effects are desirable.

Biological Activity

2-((Cyclopropylmethoxy)methyl)butane-1-sulfonyl chloride is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in pharmacological applications. This compound is characterized by its unique structural features, which may influence its interaction with biological targets.

Chemical Structure

The compound's structure can be represented as follows:

- Chemical Formula : CHClOS

- Molecular Weight : 236.74 g/mol

The biological activity of sulfonamide derivatives, including this compound, often involves the inhibition of specific enzymes or receptors. Notably, sulfonamides are known to act as inhibitors of carbonic anhydrase and other enzymes involved in metabolic pathways.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Inhibitory effects on bacterial growth | |

| Antitumor | Potential cytotoxicity in cancer cells | |

| Sodium Channel Blocker | Inhibition of Nav1.7 channels |

Case Study 1: Antimicrobial Effects

A study investigated the antimicrobial properties of various sulfonamide derivatives, including this compound. The results indicated significant inhibition of bacterial strains such as Escherichia coli and Staphylococcus aureus, suggesting potential applications in treating bacterial infections.

Case Study 2: Antitumor Activity

Research focused on the cytotoxic effects of the compound on different cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). The compound demonstrated a dose-dependent reduction in cell viability, indicating its potential as an antitumor agent.

Case Study 3: Sodium Channel Inhibition

In electrophysiological studies, this compound was shown to selectively inhibit the Nav1.7 sodium channel. This channel is implicated in pain signaling pathways, suggesting that the compound could be developed for pain management therapies.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetic profile is crucial for evaluating the therapeutic potential of this compound. Preliminary studies suggest favorable absorption and distribution characteristics, although detailed toxicological assessments are necessary to ensure safety for clinical use.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.